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Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

This technical guide provides a comprehensive overview of 4-Anilino-4-oxobutanoic Acid-d5,
a deuterated isotopologue of a Vorinostat metabolite. It is intended for researchers, scientists,
and drug development professionals utilizing this compound as an internal standard in
bioanalytical studies. This document outlines its chemical and physical properties, detailed
experimental protocols for its analysis, and relevant metabolic context.

Certificate of Analysis Summary

While a single, universal Certificate of Analysis is not available, the following tables summarize

the typical specifications and properties for 4-Anilino-4-oxobutanoic Acid-d5 based on data
from various suppliers.

Identity and Chemical Properties
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Parameter Value

Chemical Name 4-0x0-4-((phenyl-d5)amino)butanoic acid

4-Anilino-d5-4-oxobutanoic Acid, 4-Oxo-4-

Synonyms (Phenyl-2,3,4,5,6-d5-amino)butanoic acid
CAS Number 840529-98-8[1][2]

Molecular Formula C10HeDsNO3[2][3]

Molecular Weight 198.23 g/mol [1][2][3]

Appearance Off-White to White Solid[2][3]

Solubility Soluble in Methanol[3][4]

Quality Specifications

Parameter Specification

Chemical Purity >95%(3]

Isotopic Enrichment >98% Deuterium|[3]

Storage Conditions 2-8°C, under inert atmosphere[2]

Biological Context and Application

4-Anilino-4-oxobutanoic Acid-d5 is the stable isotope-labeled form of 4-Anilino-4-
oxobutanoic acid, a pharmacologically inactive metabolite of the histone deacetylase inhibitor,
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[2][3][5][6] The metabolic pathway of
Vorinostat involves hydrolysis and subsequent (3-oxidation to yield this butanoic acid derivative.

[31[5]

Due to its isotopic labeling, this compound is primarily intended for use as an internal standard
in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-
MS) or gas chromatography-mass spectrometry (GC-MS), for the precise measurement of its
unlabeled analogue in biological matrices.[3][7]

Metabolic Pathway of Vorinostat

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4533557/
https://en.wikipedia.org/wiki/Vorinostat
https://en.wikipedia.org/wiki/Vorinostat
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4533557/
https://en.wikipedia.org/wiki/Vorinostat
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://en.wikipedia.org/wiki/Vorinostat
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/129/453/applications_dnmr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://en.wikipedia.org/wiki/Vorinostat
https://www.benchchem.com/product/b563091?utm_src=pdf-body
https://en.wikipedia.org/wiki/Vorinostat
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Vorinostat
https://go.drugbank.com/drugs/DB02546
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Vorinostat
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2006/021991s000_Zolinza_ClinPharmR.pdf
https://www.researchgate.net/publication/263738234_Determination_of_the_enrichment_of_isotopically_labelled_molecules_by_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The diagram below illustrates the formation of 4-Anilino-4-oxobutanoic acid from its parent
drug, Vorinostat.

Vorinostat
(Suberoylanilide Hydroxamic Acid)
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@—Anilino—S—oxooctanoic acicD
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Click to download full resolution via product page

Metabolic conversion of Vorinostat.

Experimental Protocols

The following sections detail the methodologies for verifying the identity, chemical purity, and
isotopic enrichment of 4-Anilino-4-oxobutanoic Acid-d5.

Quality Control Workflow

The overall workflow for the quality control analysis of a deuterated internal standard is
depicted below. This process ensures the compound's suitability for its intended use in
quantitative assays.
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Sample Preparation
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Quiality control workflow for deuterated standards.

Determination of Chemical Purity by HPLC

This method is designed to separate and quantify non-labeled or other impurities from the main

compound.

¢ Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV
detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 um patrticle size).

o Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B
(Acetonitrile with 0.1% Trifluoroacetic Acid).
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e Flow Rate: 1.0 mL/min.
e Detection Wavelength: 220 nm.
e Procedure:

o Prepare a stock solution of the analyte in methanol at a concentration of approximately 1

mg/mL.

o Prepare a working standard solution by diluting the stock solution to a concentration range
suitable for linearity assessment (e.g., 0.5 to 100 pg/mL).

o Inject a known volume (e.g., 10 pL) of the sample solution into the HPLC system.

o Record the chromatogram for a sufficient run time to allow for the elution of all potential

impurities.

o Calculate the chemical purity by determining the area percentage of the main peak relative
to the total area of all peaks detected.

Determination of Isotopic Enrichment by Mass
Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated
compound and determine the extent of deuterium incorporation.

¢ Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass
Spectrometer (e.g., TOF or Orbitrap).

 lonization Mode: Electrospray lonization (ESI), positive or negative mode.
e Procedure:

o Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in an appropriate solvent (e.g.,
methanol/water).

o Infuse the sample directly or inject it through the LC system into the mass spectrometer.
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o Acquire the full scan mass spectrum in the relevant m/z range.

o Extract the ion chromatograms for the unlabeled (M+0) and the fully deuterated (M+5)
species, as well as any intermediate deuterated forms (M+1 to M+4).

o Integrate the peak areas for each isotopic species.

o Calculate the isotopic enrichment by expressing the peak area of the desired deuterated
species as a percentage of the sum of the areas of all isotopic peaks. Corrections for the
natural abundance of isotopes in the molecule should be applied for high accuracy.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure
and the position of the deuterium labels.

e Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

e 1H NMR (Proton NMR):
o Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6).
o Acquire the *H NMR spectrum.

o The spectrum should show a significant reduction or absence of signals corresponding to
the protons on the phenyl ring, confirming deuteration at these positions. Residual proton
signals can be used to estimate the isotopic purity.

e 2H NMR (Deuterium NMR):
o Dissolve the sample in a non-deuterated solvent (e.g., DMSO).
o Acquire the 2H NMR spectrum.

o The spectrum will show a signal at the chemical shift corresponding to the deuterated
positions on the phenyl ring, providing direct evidence of the labeling. The chemical shifts
in 2H NMR are equivalent to those in *H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5 for
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563091#4-anilino-4-oxobutanoic-acid-d5-certificate-
of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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